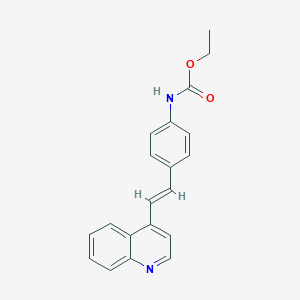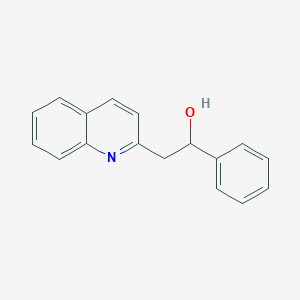![molecular formula C22H26N2O3 B271426 ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)
ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate, commonly known as EBDMIC, is a synthetic compound that belongs to the class of indole derivatives. EBDMIC has been the subject of scientific research for its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of EBDMIC is not fully understood. However, it has been suggested that EBDMIC acts as a ligand for various receptors, including serotonin receptors and dopamine receptors. EBDMIC has been shown to have agonist activity at 5-HT2A and 5-HT2C receptors, as well as antagonist activity at 5-HT3 and D2 receptors. EBDMIC has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
EBDMIC has been shown to have various biochemical and physiological effects. In vitro studies have shown that EBDMIC inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that EBDMIC has analgesic and antipsychotic effects. EBDMIC has also been shown to increase locomotor activity and induce hyperthermia in animals.
実験室実験の利点と制限
EBDMIC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. EBDMIC has also been shown to have high affinity and selectivity for various receptors, making it a useful tool for studying receptor function. However, there are also limitations to using EBDMIC in lab experiments. EBDMIC has limited solubility in water, which can make it difficult to use in certain assays. EBDMIC also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on EBDMIC. One area of research is to investigate the potential of EBDMIC as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another area of research is to investigate the mechanism of action of EBDMIC and its effects on various receptors. Additionally, future research could focus on developing new synthetic methods for EBDMIC and improving its solubility and stability.
合成法
EBDMIC can be synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis method of EBDMIC is complex and requires expertise in organic chemistry. The first step involves the reaction of 5-hydroxy-2-methylindole with benzyl bromide to form 1-benzyl-5-hydroxy-2-methylindole. The second step involves the reaction of 1-benzyl-5-hydroxy-2-methylindole with dimethylamine and formaldehyde to form 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methylindole. The final step involves the esterification of 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methylindole with ethyl chloroformate to form EBDMIC.
科学的研究の応用
EBDMIC has been the subject of scientific research for its potential application in various fields. In medicinal chemistry, EBDMIC has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, EBDMIC has been studied for its potential as a ligand for various receptors, including serotonin receptors and dopamine receptors. In neuroscience, EBDMIC has been investigated for its potential as a tool for studying the function of the central nervous system.
特性
分子式 |
C22H26N2O3 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-5-27-22(26)20-15(2)24(13-16-9-7-6-8-10-16)18-11-12-19(25)17(21(18)20)14-23(3)4/h6-12,25H,5,13-14H2,1-4H3 |
InChIキー |
FBGWGRVIRWPLGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)CC3=CC=CC=C3)C |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)

